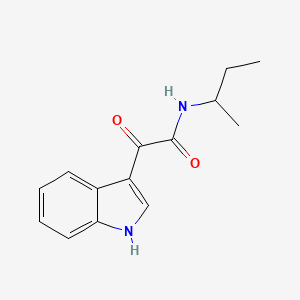

N-(sec-butyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Description

N-(sec-butyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic indole-derived glyoxylamide compound. Its structure comprises an indole core substituted at the 3-position with a 2-oxoacetamide group, where the nitrogen of the acetamide is further substituted with a sec-butyl chain. This compound belongs to a broader class of indole-3-glyoxylamides, which are recognized for their diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties .

Properties

IUPAC Name |

N-butan-2-yl-2-(1H-indol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-3-9(2)16-14(18)13(17)11-8-15-12-7-5-4-6-10(11)12/h4-9,15H,3H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGSJDLMQXSIQKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C(=O)C1=CNC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(sec-butyl)-2-(1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Introduction of the Oxoacetamide Group: The oxoacetamide group can be introduced by reacting the indole derivative with an appropriate acylating agent, such as an acid chloride or anhydride, under basic conditions.

Attachment of the sec-Butyl Group: The sec-butyl group can be introduced through alkylation reactions, where the nitrogen atom of the indole ring is alkylated using a sec-butyl halide in the presence of a base.

Industrial Production Methods

Industrial production of N-(sec-butyl)-2-(1H-indol-3-yl)-2-oxoacetamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(sec-butyl)-2-(1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sec-butyl group or other substituents are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of new alkylated or functionalized derivatives.

Scientific Research Applications

Anticancer Properties

N-(sec-butyl)-2-(1H-indol-3-yl)-2-oxoacetamide has been explored for its anticancer properties. Its structure allows it to interact with biological targets implicated in cancer progression.

- Mechanism of Action : The compound's mechanism involves the inhibition of specific enzymes and pathways that are crucial for tumor growth and metastasis. Research indicates that compounds with similar structures can induce apoptosis in cancer cells and inhibit angiogenesis, which is vital for tumor development .

-

Case Studies :

- A study detailed the formulation of an oral anticancer agent containing N-(sec-butyl)-2-(1H-indol-3-yl)-2-oxoacetamide, demonstrating enhanced bioavailability compared to traditional formulations. This suggests that the compound may be effective in treating various types of cancer with fewer side effects associated with parenteral administration .

- Further investigations have shown that derivatives of this compound can selectively target cancer cells while sparing normal cells, highlighting its therapeutic potential .

Neuroprotective Effects

Emerging research has suggested that N-(sec-butyl)-2-(1H-indol-3-yl)-2-oxoacetamide may possess neuroprotective properties.

- Mechanism : The compound may exert protective effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This is particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease .

- Case Studies :

Anti-inflammatory Activity

The compound is also being investigated for its anti-inflammatory properties.

- Mechanism : It is believed to inhibit pro-inflammatory cytokines and pathways involved in inflammation, making it a candidate for treating chronic inflammatory conditions such as arthritis and inflammatory bowel disease .

- Case Studies :

Pharmacological Formulations

The formulation strategies for N-(sec-butyl)-2-(1H-indol-3-yl)-2-oxoacetamide are critical for enhancing its therapeutic efficacy.

| Formulation Type | Description | Benefits |

|---|---|---|

| Oral Formulations | Enhanced bioavailability through specific excipients like d-alpha-tocopheryl polyethylene glycol 1000 succinate | Improved patient compliance and reduced side effects |

| Injectable Formulations | Targeted delivery systems using liposomes or nanoparticles | Increased concentration at target sites |

| Combination Therapies | Used alongside other anticancer agents | Synergistic effects leading to improved outcomes |

Mechanism of Action

The mechanism of action of N-(sec-butyl)-2-(1H-indol-3-yl)-2-oxoacetamide depends on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact mechanism may involve binding to active sites, inhibition of enzyme activity, or alteration of gene expression.

Comparison with Similar Compounds

Key Structural Differences :

- Adamantane-Substituted Derivatives: Compounds like 5r (N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide) feature a bulky adamantane group at the indole 2-position, enhancing hydrophobic interactions with biological targets .

- N-Substituent Variations : The sec-butyl group in the target compound is a branched aliphatic chain, differing from aromatic (e.g., 4-fluorophenyl in 5b ) or cyclic (e.g., cyclopropyl in N-cyclopropyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide ) substituents in analogs. This may influence membrane permeability and metabolic stability .

Pharmacological Activity

Anticancer Activity :

- Adamantane Derivatives : Compound 5r demonstrated potent activity against HepG2 liver cancer cells (IC50 = 10.56 ± 1.14 µM) via caspase-8 activation and PARP cleavage, indicating apoptosis induction .

- Simpler Indole Glyoxylamides : N-(2-(1H-Indol-3-yl)-2-oxoethyl)-acetamide () showed moderate cytotoxicity, suggesting that bulky substituents (e.g., adamantane) enhance potency .

- D-24851 : A related microtubule inhibitor with a pyridinyl group and chlorobenzyl substituent achieved complete tumor regression in vivo but caused neurotoxicity, unlike adamantane derivatives .

Selectivity :

- Adamantane derivatives exhibit selectivity for HepG2 over HeLa and MCF7 cells, attributed to adamantane’s hydrophobic interactions with liver-specific targets . The sec-butyl analog may lack this selectivity due to reduced hydrophobicity.

Physicochemical Properties

Structure-Activity Relationships (SAR)

- Indole 2-Position : Bulky substituents (e.g., adamantane) enhance anticancer activity by improving target binding .

- N-Substituent : Aromatic groups (e.g., 4-fluorophenyl in 5b ) improve potency but reduce solubility, while aliphatic chains (e.g., sec-butyl) balance solubility and activity .

- Oxoacetamide Moiety : Critical for caspase activation and apoptosis induction; modifications here often abolish activity .

Clinical and Preclinical Data

- D-24851: Despite efficacy, neurotoxicity limits its use, highlighting the advantage of non-neurotoxic analogs like adamantane derivatives .

- N-(sec-butyl)-2-(1H-indol-3-yl)-2-oxoacetamide : Predicted to have a favorable toxicity profile due to its simpler structure, though in vivo data are needed.

Biological Activity

N-(sec-butyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and relevant research findings.

Structural Characteristics

N-(sec-butyl)-2-(1H-indol-3-yl)-2-oxoacetamide features an indole moiety linked to a sec-butyl group and an oxoacetamide functional group. The structural formula indicates that it comprises a carbonyl group adjacent to the indole ring, which is crucial for its biological interactions. The compound's synthesis typically involves the reaction of an indole derivative with oxalyl chloride and an amine, leading to the formation of the desired oxoacetamide compound.

The mechanism of action for N-(sec-butyl)-2-(1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets within biological systems. The indole moiety may interact with various receptors or enzymes, modulating their activity. The oxoacetamide group is believed to participate in hydrogen bonding or other interactions with target proteins, influencing their function.

Biological Activities

Research has indicated that compounds in this class exhibit a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of indole-based compounds can possess significant antibacterial and antifungal properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Neuroprotective Effects : Some indole derivatives have been investigated for their potential neuroprotective effects, particularly in models of neuroinflammation. The ability of these compounds to bind to translocator protein (TSPO) has been highlighted as a mechanism for neuroprotection .

Antimicrobial Efficacy

A study focused on the antimicrobial properties of indol-3-ylglyoxylylamide derivatives found that certain analogues exhibited potent activity against bacterial strains at low micromolar concentrations. For example, one derivative demonstrated a minimum inhibitory concentration (MIC) of 6.25 µM against Staphylococcus intermedius, suggesting significant antimicrobial potential .

Neuroinflammation Studies

In another investigation into neuroinflammation, compounds similar to N-(sec-butyl)-2-(1H-indol-3-yl)-2-oxoacetamide were evaluated for their binding affinity to TSPO. These studies indicated that certain derivatives could penetrate the blood-brain barrier effectively and exhibited high specific binding in models of acute neuroinflammation, correlating with enhanced neuronal survival and regeneration capabilities .

Data Tables

The following table summarizes key findings related to the biological activity of N-(sec-butyl)-2-(1H-indol-3-yl)-2-oxoacetamide and its analogues:

| Compound | Activity | Target | MIC (µM) |

|---|---|---|---|

| N-(sec-butyl)-2-(1H-indol-3-yl)-2-oxoacetamide | Antimicrobial | Staphylococcus aureus | 6.25 |

| Indole derivative X | Neuroprotective | TSPO binding | K_i = 9.3 nM |

| Indole derivative Y | Antifungal | Candida albicans | 17.2 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(sec-butyl)-2-(1H-indol-3-yl)-2-oxoacetamide, and how can purity be ensured?

- Methodology : Synthesis typically involves coupling indole-3-glyoxylic acid derivatives with sec-butylamine under anhydrous conditions. Key steps include:

- Use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) in inert atmospheres (e.g., argon) to prevent hydrolysis .

- Purification via silica gel column chromatography (e.g., petroleum ether/ethyl acetate gradients) and recrystallization from solvents like methanol or ethyl acetate to achieve >95% purity .

- Structural validation using ¹H-NMR and ¹³C-NMR spectroscopy, with comparison to literature spectra of analogous indol-3-yl-oxoacetamides .

Q. How is the structural conformation of N-(sec-butyl)-2-(1H-indol-3-yl)-2-oxoacetamide characterized experimentally?

- Methodology :

- X-ray crystallography : Single-crystal X-ray diffraction (employing SHELX software for refinement) resolves bond lengths, angles, and intermolecular interactions. For example, the indole ring's planarity and hydrogen-bonding patterns can be quantified .

- Spectroscopy : FT-IR confirms carbonyl stretching frequencies (~1700 cm⁻¹ for the oxoacetamide group). ¹H-NMR signals at δ 10.5–11.0 ppm indicate the indole NH proton, while δ 1.0–1.5 ppm corresponds to the sec-butyl group .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodology :

- Anticancer activity : Use MTT assays against human cancer cell lines (e.g., HeLa, MCF7) with IC₅₀ calculations. Positive controls like doxorubicin and solvent controls (DMSO <0.1%) are critical .

- Neuroactivity : Evaluate GABA receptor modulation via electrophysiological assays (e.g., patch-clamp on transfected HEK293 cells expressing GABAₐ receptors) .

Advanced Research Questions

Q. How can synthetic yields be optimized for N-(sec-butyl)-2-(1H-indol-3-yl)-2-oxoacetamide, particularly addressing regioselectivity challenges?

- Methodology :

- Temperature control : Lower reaction temperatures (0–5°C) minimize side reactions during coupling steps .

- Catalytic additives : Use 4-dimethylaminopyridine (DMAP) to enhance acylation efficiency .

- Protection/deprotection strategies : Temporarily protect the indole NH with Boc groups to prevent undesired alkylation .

Q. How should researchers resolve contradictions in reported biological activity data for indol-3-yl-oxoacetamide analogs?

- Methodology :

- Assay standardization : Replicate experiments across multiple cell lines (e.g., HepG2 vs. MCF7) under identical conditions (e.g., serum concentration, incubation time) .

- Metabolic stability testing : Use liver microsome assays to assess if conflicting results arise from compound degradation .

- Structural analogs : Compare activity trends across derivatives (e.g., N-adamantyl vs. N-sec-butyl substituents) to identify pharmacophore requirements .

Q. What computational approaches predict the binding mode of N-(sec-butyl)-2-(1H-indol-3-yl)-2-oxoacetamide to biological targets?

- Methodology :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions on the molecule .

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like tubulin (PDB ID: 1SA0) or GABAₐ receptors. Validate with MD simulations to assess binding stability .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodology :

- Analog synthesis : Modify the N-alkyl group (e.g., iso-butyl, cyclopropylmethyl) and assess changes in bioactivity .

- Pharmacokinetic profiling : Measure logP (via shake-flask method) and plasma protein binding (ultrafiltration) to correlate lipophilicity with efficacy .

- Crystallographic SAR : Compare XRD structures of analogs to identify conformational changes impacting target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.